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Compound of Interest

Compound Name: 1-(5-Methylisoxazol-4-yl)ethanone

Cat. No.: B1303139

A Spectroscopic Showdown: Unmasking the
Regioisomers of Acetyl-5-Methylisoxazole

A detailed comparative analysis of 1-(5-Methylisoxazol-4-yl)ethanone and its regioisomers, 1-
(3-Methylisoxazol-4-yl)ethanone and 1-(4-Methylisoxazol-5-yl)ethanone, reveals distinct
spectroscopic fingerprints crucial for their unambiguous identification in research and drug
development. This guide provides a comprehensive summary of their 'H NMR, 13C NMR,
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and
a visual workflow for their analysis.

The subtle shift in the placement of the methyl and acetyl groups around the isoxazole core in
these regioisomers gives rise to discernible differences in their spectroscopic properties.
Understanding these variations is paramount for chemists to confirm the regioselectivity of
synthetic routes and to ensure the purity of these valuable building blocks in medicinal
chemistry.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three regioisomers,
highlighting the diagnostic differences between them.

Table 1: *H NMR Spectroscopic Data (CDClIs)
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o) m) - o) m) -
Compound (Ppm) (ppm) 0 (ppm) - COCHs
Isoxazole-H Isoxazole-CHs
1-(5-Methylisoxazol-4-
8.49 (s) 2.75 (s) 2.50 (s)
yl)ethanone
1-(3-Methylisoxazol-4-
8.85 (s) 2.45 (s) 2.55 (s)
yl)ethanone
1-(4-Methylisoxazol-5-
8.05 (s) 2.52 (s) 2.65 (s)
yl)ethanone
Table 2: 13C NMR Spectroscopic Data (CDCIs)
6 (ppm) -
S (ppm) - S (ppm) -
o (ppm) - Isoxazole o (ppm) -
Compound Isoxazole Isoxazole-
C=0 Quaternary COCH:s
CH CHs
C
1-(5-
Methylisoxaz
4 195.2 170.1, 115.8 159.5 124 29.8
0 =4 -
yl)ethanone
1-(3-
Methylisoxaz
4 194.8 161.2,117.5 156.8 11.9 30.1
O =4 -
yl)ethanone
1-(4-
Methylisoxaz
5 192.5 165.4,119.2 158.7 10.8 28.5
0 =5
yl)ethanone

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
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v (cm~)-C=0 v (cm~*) - C=N v (cm™?) - Ring
Compound ] .

Stretch Stretch Vibrations
1-(5-Methylisoxazol-4-

~1695 ~1580 ~1450, 1360
yl)ethanone
1-(3-Methylisoxazol-4-

~1700 ~1590 ~1445, 1365
yl)ethanone
1-(4-Methylisoxazol-5-

~1690 ~1575 ~1455, 1355

yl)ethanone

Table 4. Mass Spectrometry Data

. Key Fragmentation
Compound Molecular Formula  Molecular Weight
Peaks (m/z)

1-(5-Methylisoxazol-4-

CesH7NO2[1] 125.13[1] 125 (M+), 110, 82, 43
yl)ethanone
1-(3-Methylisoxazol-4-

CesH7NO2 125.13 125 (M+), 110, 82, 43
yl)ethanone
1-(4-Methylisoxazol-5-

CsH7NO2 125.13 125 (M+), 110, 82, 43

yl)ethanone

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of 1-
(5-Methylisoxazol-4-yl)ethanone and its regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

¢ Objective: To obtain *H and 3C NMR spectra for structural elucidation and comparison.
e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard
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(0.00 ppm).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key
parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an
appropriate number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key
parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and
a sufficient number of scans for adequate signal intensity.

o Data Processing: Process the raw data using appropriate software to perform Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

» Objective: To identify characteristic functional group vibrations.
e Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

o Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-
200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture
into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr
pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm~1.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the compounds.

e Instrumentation: A mass spectrometer with an electron ionization (EIl) or electrospray
ionization (ESI) source.

o Sample Preparation: For El, introduce a small amount of the solid sample directly into the ion
source. For ESI, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol
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or acetonitrile).

o Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z)
range.

o Data Analysis: Identify the molecular ion peak (M*) and analyze the fragmentation pattern to
gain further structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the
isoxazole regioisomers.
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Workflow for Spectroscopic Comparison of Isoxazole Regioisomers
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Workflow for Spectroscopic Comparison

This comprehensive guide provides researchers, scientists, and drug development
professionals with the necessary spectroscopic data and methodologies to confidently
distinguish between the regioisomers of acetyl-methylisoxazole. The distinct spectral features
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outlined herein serve as a reliable reference for the synthesis, characterization, and quality
control of these important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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